2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromohexyl group attached to the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with 4-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoindole ring to its dihydro form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoindole derivatives.
Oxidation: Formation of oxo-isoindole derivatives.
Reduction: Formation of dihydroisoindole derivatives.
Scientific Research Applications
2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The isoindole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorohexyl)-1H-isoindole-1,3(2H)-dione
- 2-(4-Fluorohexyl)-1H-isoindole-1,3(2H)-dione
- 2-(4-Methylhexyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.
Biological Activity
2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromohexyl group attached to an isoindole dione core, which contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 282.133 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromo group can engage in nucleophilic substitutions, allowing the compound to modify proteins or other biomolecules. The isoindole dione core is known to interact with enzymes and receptors, potentially modulating their activities.
Key Mechanisms:
- Covalent Bond Formation : The bromo group can form covalent bonds with nucleophilic sites on proteins.
- Enzyme Interaction : The isoindole dione core can inhibit enzymatic activity by binding to active sites or allosteric sites.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticholinesterase Activity : Studies have shown that derivatives of this compound can inhibit cholinesterases, enzymes responsible for breaking down neurotransmitters like acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
- Antitumor Properties : Some studies suggest that compounds similar to this compound may possess antitumor properties by inducing apoptosis in cancer cells .
Case Study 1: Cholinesterase Inhibition
A study published in the Journal of Medicinal Chemistry explored the structure-based design of new cholinesterase inhibitors. It was found that modifications to the isoindole structure significantly enhanced the inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. The study highlighted the importance of the bromohexyl group in enhancing binding affinity and specificity .
Case Study 2: Antitumor Activity
In another investigation, researchers evaluated the cytotoxic effects of various isoindole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis. This suggests potential applications in cancer therapeutics .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Cholinesterase Inhibition | Antitumor Activity | Other Notable Activities |
---|---|---|---|
This compound | Yes | Moderate | Potential neuroprotective effects |
6-Bromo-1-hexanol | No | Low | Solvent properties |
2-(6-bromohexyl)isoindole-1,3-dione | Yes | High | Antimicrobial properties |
Properties
IUPAC Name |
2-(4-bromohexyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-2-10(15)6-5-9-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8,10H,2,5-6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKBIFPEHZUQIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCN1C(=O)C2=CC=CC=C2C1=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503235 | |
Record name | 2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73168-40-8 | |
Record name | 2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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